7-[2-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
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Overview
Description
7-[2-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one is a compound that belongs to the class of thienopyridines. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a dihydrothieno[3,2-b]pyridinone structure. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.
Preparation Methods
The synthesis of 7-[2-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one typically involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions.
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
7-[2-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
7-[2-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 7-[2-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar compounds to 7-[2-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one include other thienopyridines and fluorinated pyridines. These compounds share structural similarities but can differ in their chemical and biological properties due to variations in functional groups and substitution patterns. For example:
7-(2-Chloro-6-fluorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one: This compound has a chloro and fluoro substitution instead of the trifluoromethyl group, which can alter its reactivity and biological activity.
Fluoropyridines: These compounds contain fluorine atoms on the pyridine ring and exhibit unique properties due to the electron-withdrawing nature of fluorine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
Properties
Molecular Formula |
C14H10F3NOS |
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Molecular Weight |
297.30 g/mol |
IUPAC Name |
7-[2-(trifluoromethyl)phenyl]-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C14H10F3NOS/c15-14(16,17)10-4-2-1-3-8(10)9-7-12(19)18-11-5-6-20-13(9)11/h1-6,9H,7H2,(H,18,19) |
InChI Key |
SDVYMDYJHAGVQM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C=CS2)NC1=O)C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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